
N-Nitroso-Vildagliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-Vildagliptin is a derivative of Vildagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. The nitroso group in this compound introduces unique chemical properties and potential biological activities that are of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-Vildagliptin typically involves the nitrosation of Vildagliptin. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) are employed for the analysis and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-Vildagliptin undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted compounds, each with distinct chemical and biological properties .
Scientific Research Applications
N-Nitroso-Vildagliptin has several scientific research applications:
Chemistry: It is used as a model compound to study nitrosation reactions and their mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of diabetes and related metabolic disorders.
Industry: It is used in the development of analytical methods for the detection and quantification of nitrosamines in pharmaceutical products
Mechanism of Action
The mechanism of action of N-Nitroso-Vildagliptin involves the inhibition of dipeptidyl peptidase-4 (DPP-4), similar to Vildagliptin. By inhibiting DPP-4, it prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of these hormones, enhancing insulin secretion and improving glycemic control .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrosated derivatives of DPP-4 inhibitors and nitrosamines related to pharmaceutical compounds .
Uniqueness
N-Nitroso-Vildagliptin is unique due to its specific structure, which combines the properties of Vildagliptin with the nitroso group. This combination results in distinct chemical reactivity and potential biological activities that are not observed in other related compounds .
Properties
Molecular Formula |
C17H24N4O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-N-[(5S,7R)-3-hydroxy-1-adamantyl]nitrous amide |
InChI |
InChI=1S/C17H24N4O3/c18-9-14-2-1-3-20(14)15(22)10-21(19-24)16-5-12-4-13(6-16)8-17(23,7-12)11-16/h12-14,23H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1 |
InChI Key |
DILATCQXSRMNES-HHUWHTLVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN(C23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)N=O)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CN(C23CC4CC(C2)CC(C4)(C3)O)N=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


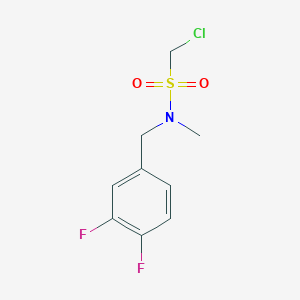
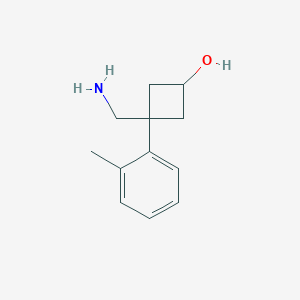
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
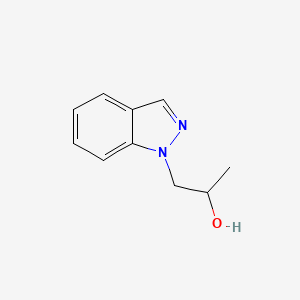
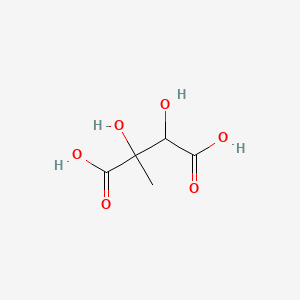
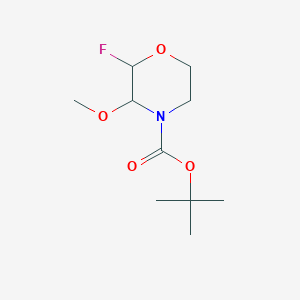
![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)
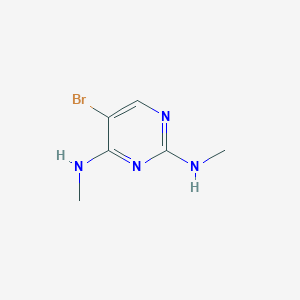
![1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13581527.png)
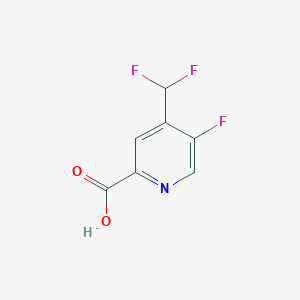

![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)
![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)
